Febuxostat Isopropyl isomer

Description

Context of Febuxostat (B1672324) in Xanthine (B1682287) Oxidase Inhibition and Uric Acid Management

Febuxostat is a potent and selective non-purine inhibitor of xanthine oxidase, an enzyme that plays a crucial role in the metabolic pathway that produces uric acid. researchgate.net By blocking this enzyme, Febuxostat effectively reduces the production of uric acid in the body. derpharmachemica.com This mechanism of action makes it a key therapeutic agent in the management of hyperuricemia, a condition characterized by elevated levels of uric acid in the blood, which is the primary cause of gout. derpharmachemica.comresearchgate.net Gout is a painful form of inflammatory arthritis that occurs when uric acid crystals accumulate in the joints and surrounding tissues. derpharmachemica.com Febuxostat's ability to lower serum uric acid levels helps to prevent and manage the debilitating symptoms of this condition. researchgate.net

Significance of Pharmaceutical Impurities and Related Substances in Drug Development

In the realm of pharmaceutical manufacturing, the presence of impurities—unwanted chemical substances in an active pharmaceutical ingredient (API)—is a critical concern. These impurities can arise from various sources, including the raw materials, synthetic intermediates, by-products of the manufacturing process, and degradation of the drug substance over time. veeprho.com The identification, quantification, and control of these impurities are paramount to ensuring the safety, efficacy, and quality of the final drug product. derpharmachemica.com Regulatory bodies worldwide have established stringent guidelines that necessitate the thorough characterization of any impurity present at or above a certain threshold. The presence of impurities can potentially alter the therapeutic effect of the drug or even introduce toxic effects. derpharmachemica.com Therefore, a comprehensive understanding of the impurity profile of a drug is a fundamental aspect of pharmaceutical research and development.

Identification of Febuxostat Isopropyl Isomer as a Key Process-Related Impurity

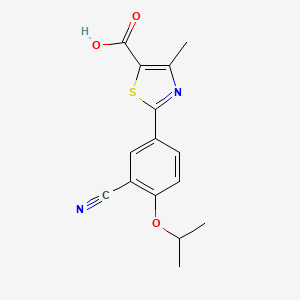

During the synthesis of Febuxostat, a number of process-related impurities can be formed. derpharmachemica.com One such key impurity is the Febuxostat Isopropyl isomer. This compound is structurally very similar to Febuxostat, with the key difference being the presence of an isopropoxy group instead of the isobutoxy group found in the parent drug molecule.

The formation of this isomer is directly linked to the manufacturing process, often stemming from the use of isopropyl alcohol as a solvent or the presence of isopropyl-related starting materials or reagents. derpharmachemica.com For instance, research has detailed the synthesis of various Febuxostat impurities, including those with altered alkyl chains on the phenyl ring. One such identified impurity is 2-[3-Cyano-4-(1-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid, which corresponds to the isopropyl isomer. pharmtech.com

The control of this specific impurity is crucial to guarantee the purity and consistency of the final Febuxostat API. The development of robust analytical methods is therefore essential for its detection and quantification. Techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are instrumental in separating and identifying the Febuxostat Isopropyl isomer from the main drug substance and other related impurities. researchgate.netresearchgate.net

Detailed Research Findings

Scientific investigations into the impurities of Febuxostat have led to the synthesis and characterization of several related compounds, including the isopropyl isomer. These studies are vital for establishing reference standards for quality control in pharmaceutical production.

Synthesis and Characterization

| Analytical Technique | Purpose in Characterization of Febuxostat Isopropyl Isomer |

| High-Performance Liquid Chromatography (HPLC) | To separate the isopropyl isomer from Febuxostat and other impurities, and to determine its purity. researchgate.netderpharmachemica.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | To identify the molecular weight of the isopropyl isomer and to elucidate its structure through fragmentation patterns. researchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To provide detailed information about the chemical structure, including the specific arrangement of atoms in the isopropyl group. derpharmachemica.comresearchgate.net |

| Infrared (IR) Spectroscopy | To identify the functional groups present in the molecule, confirming its overall structure. derpharmachemica.comresearchgate.net |

These analytical methods are crucial for confirming the identity of the Febuxostat Isopropyl isomer and for establishing its impurity profile in the final drug substance. The data obtained from these techniques are essential for regulatory submissions and for ensuring the quality and safety of Febuxostat.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-cyano-4-propan-2-yloxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3S/c1-8(2)20-12-5-4-10(6-11(12)7-16)14-17-9(3)13(21-14)15(18)19/h4-6,8H,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBKMOFWTLCOKFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC(=C(C=C2)OC(C)C)C#N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Formation Mechanisms of Febuxostat Isopropyl Isomer

Investigation of Synthetic Routes of Febuxostat (B1672324) Yielding Isomeric Impurities

The synthesis of Febuxostat involves several chemical transformations, and the introduction of isomeric impurities can occur at various stages. A common route to Febuxostat involves the alkylation of a phenolic hydroxyl group to form an isobutoxy side chain. It is primarily at this stage that the potential for the formation of the Febuxostat Isopropyl Isomer exists.

One of the key intermediates in Febuxostat synthesis is a molecule containing a 4-hydroxyphenyl group. This intermediate undergoes an alkylation reaction to introduce the isobutoxy group. The intended reaction utilizes isobutyl bromide in the presence of a base. However, if the isobutyl bromide starting material is contaminated with its isomer, isopropyl bromide, or if reaction conditions promote rearrangement, the corresponding isopropyl ether can be formed, leading to the generation of the Febuxostat Isopropyl Isomer impurity.

Another potential source of isomeric impurities can be traced back to the starting materials, such as isomers of 4-hydroxybenzonitrile. An ortho-isomer, 2-hydroxybenzonitrile, if present, can lead to the formation of a different positional isomer of Febuxostat, but the isopropyl isomer specifically arises from the alkylation step. pharmtech.comamazonaws.comnewdrugapprovals.org

Elucidation of Reaction Mechanisms Contributing to Isopropyl Isomer Formation

The formation of the Febuxostat Isopropyl Isomer is a direct consequence of the alkylation reaction mechanism. The reaction proceeds via a Williamson ether synthesis, where a phenoxide ion, generated by the deprotonation of the 4-hydroxyl group of a Febuxostat precursor by a base (e.g., potassium carbonate), acts as a nucleophile. This nucleophile then attacks the electrophilic carbon of the alkyl halide.

In the intended synthesis of Febuxostat, the nucleophilic phenoxide attacks the primary carbon of isobutyl bromide in an SN2 reaction, leading to the desired isobutoxy ether.

However, if isopropyl bromide is present as an impurity in the isobutyl bromide, the phenoxide will also react with it. The attack on the secondary carbon of isopropyl bromide also proceeds via an SN2 mechanism, resulting in the formation of the isopropyl ether linkage, and thus the Febuxostat Isopropyl Isomer. The relative amounts of the desired product and the isopropyl isomer will depend on the concentration of the respective alkyl bromides and their relative reactivities under the chosen reaction conditions.

Identification of Critical Process Parameters Influencing Isomer Generation

Several critical process parameters have a direct impact on the level of the Febuxostat Isopropyl Isomer impurity generated during synthesis. Control of these parameters is essential for minimizing the formation of this impurity.

| Critical Process Parameter | Influence on Isopropyl Isomer Formation |

| Purity of Alkylating Agent | The most critical factor is the purity of the isobutyl bromide used. The presence of isopropyl bromide as an impurity will directly lead to the formation of the Febuxostat Isopropyl Isomer. newdrugapprovals.org |

| Reaction Temperature | Higher reaction temperatures can potentially favor side reactions, although the primary determinant remains the purity of the starting material. The alkylation is typically carried out at elevated temperatures (e.g., 70-75°C) to ensure a reasonable reaction rate. pharmtech.com |

| Choice of Base | The base used (e.g., potassium carbonate) is crucial for the deprotonation of the phenol. The strength and concentration of the base can influence the reaction rate and potentially side reactions, though its direct impact on favoring the isopropyl isomer over the isobutyl is less pronounced than the starting material purity. pharmtech.com |

| Solvent | A polar aprotic solvent like N,N-dimethylformamide (DMF) is commonly used to facilitate the SN2 reaction. The choice of solvent can affect the solubility of the reactants and the reaction rate. pharmtech.com |

Strategies for Impurity Control and Minimization During Febuxostat Synthesis

To ensure the final Febuxostat API meets stringent purity requirements, several strategies are employed to control and minimize the formation of the Febuxostat Isopropyl Isomer.

| Control Strategy | Description |

| Stringent Starting Material Specifications | The most effective control strategy is to enforce strict specifications for the purity of isobutyl bromide. This includes setting a very low limit for the content of isopropyl bromide. newdrugapprovals.org |

| Analytical Method Development | Sensitive analytical methods, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), are developed and validated to detect and quantify the level of isopropyl bromide in the isobutyl bromide raw material. |

| Process Optimization | Reaction conditions are optimized to minimize the potential for any side reactions. This includes optimizing the temperature, reaction time, and the stoichiometry of the reactants. |

| Purification of Intermediates and Final Product | Recrystallization of the intermediate after the alkylation step, or of the final Febuxostat API, can be an effective method to remove the isopropyl isomer impurity. pharmtech.comnewdrugapprovals.org The different physical properties of the desired product and the impurity, such as solubility in specific solvents, allow for their separation. |

By implementing these control strategies, manufacturers can effectively minimize the presence of the Febuxostat Isopropyl Isomer in the final drug substance, ensuring its quality and purity.

Advanced Analytical Methodologies for Detection and Quantification

Development and Validation of Chromatographic Separation Techniques

Chromatographic techniques are the cornerstone of impurity profiling in the pharmaceutical industry, offering high-resolution separation of closely related compounds. The development and validation of these methods are guided by the International Council for Harmonisation (ICH) guidelines to ensure they are fit for their intended purpose.

High-Performance Liquid Chromatography (HPLC) Methodologies for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the separation and quantification of febuxostat (B1672324) and its related substances, including the isopropyl isomer. ijrpb.compharmtech.com A typical HPLC method for impurity profiling involves a reversed-phase approach, which separates compounds based on their hydrophobicity.

Several studies have detailed the development of robust RP-HPLC methods for febuxostat impurity analysis. ijrpb.comsphinxsai.comwisdomlib.org These methods often employ a C18 column and a gradient elution program with a mobile phase consisting of an aqueous buffer (such as phosphate (B84403) or ammonium (B1175870) acetate (B1210297) buffer with pH adjusted to the acidic range) and an organic modifier like acetonitrile (B52724) or methanol (B129727). ijrpb.comsphinxsai.com The detection is commonly carried out using a UV-Visible detector, with a wavelength of around 315 nm being effective for monitoring febuxostat and its impurities. ijrpb.com The validation of these methods demonstrates their specificity, linearity, precision, accuracy, and robustness, ensuring reliable quantification of impurities like the isopropyl isomer. ijrpb.comoup.com

Table 1: Illustrative HPLC Method Parameters for Febuxostat Impurity Profiling

| Parameter | Condition |

| Column | Exsil ODS-B (250 x 4.6mm), 5µm ijrpb.com |

| Mobile Phase A | 0.1% v/v triethylamine (B128534) in water, pH 2.5 with orthophosphoric acid ijrpb.com |

| Mobile Phase B | 0.1%v/v orthophosphoric acid in (80:20) %v/v acetonitrile and methanol ijrpb.com |

| Flow Rate | 1.0 ml/min ijrpb.com |

| Detection | 315 nm ijrpb.com |

| Column Temperature | 35°C ijrpb.com |

| Injection Volume | 10 µl ijrpb.com |

Ultra-Performance Liquid Chromatography (UPLC) Applications for Enhanced Resolution

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, utilizing columns with sub-2 µm particles to achieve faster analysis times, higher resolution, and improved sensitivity. semanticscholar.org This makes UPLC particularly well-suited for the analysis of complex impurity profiles.

A UPLC method for the quantification of related substances in febuxostat drug substance has been developed and validated, demonstrating excellent separation of the API from its potential impurities. semanticscholar.org This method utilized a Halo C18 column and a mobile phase of 10 mM monobasic potassium phosphate buffer (pH 2.7) and acetonitrile. semanticscholar.org The enhanced resolution of UPLC allows for the clear separation of isomeric impurities, which is critical for the accurate quantification of the febuxostat isopropyl isomer. The validation of UPLC methods as per ICH guidelines establishes their suitability for quality control, with parameters like system precision, accuracy, specificity, and limits of detection and quantification being rigorously assessed. semanticscholar.orgresearchgate.net

Table 2: Example UPLC Method Parameters for Febuxostat Related Substances

| Parameter | Condition |

| Column | Halo C18 semanticscholar.org |

| Mobile Phase | 10 mM mono basic potassium phosphate buffer (pH 2.7) and acetonitrile mixture semanticscholar.org |

| Flow Rate | 0.8 mL/min semanticscholar.org |

| Detection | 320 nm semanticscholar.org |

| Run Time | 7.0 minutes semanticscholar.org |

Thin-Layer Chromatography (TLC) Approaches for Impurity Screening

Thin-Layer Chromatography (TLC) serves as a valuable tool for the initial screening of impurities in febuxostat. It is a simple, rapid, and cost-effective technique for monitoring the progress of synthesis reactions and for the preliminary detection of related substances. pharmtech.com

In the context of febuxostat, TLC can be used to monitor the formation of impurities during the manufacturing process. pharmtech.com A typical TLC method would involve spotting the sample onto a silica (B1680970) gel plate and developing it with a suitable mobile phase, such as a mixture of toluene, ethyl acetate, methanol, and glacial acetic acid. nih.gov Visualization of the separated spots can be achieved under UV light. derpharmachemica.com While TLC is primarily a qualitative or semi-quantitative technique, its utility in providing a quick assessment of the impurity profile is undeniable. For more accurate and sensitive quantification, it is often followed by more sophisticated techniques like HPLC or UPLC.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple the separation power of chromatography with the high specificity and sensitivity of mass spectrometry, are indispensable for the comprehensive analysis of pharmaceutical impurities, especially at trace levels.

Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS) for Trace Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for the identification and quantification of trace-level impurities that may not be detectable by UV detectors. nih.gov These techniques have been successfully applied to study the impurity profile of febuxostat. nih.govresearchgate.net

In an LC-MS/MS analysis, the eluent from the LC column is introduced into the mass spectrometer. The instrument can be operated in various modes, such as multiple reaction monitoring (MRM), to achieve high selectivity and sensitivity for specific impurities like the febuxostat isopropyl isomer. nih.gov The precursor ion of the target impurity is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. This high degree of specificity allows for accurate quantification even in complex matrices. nih.govopenaccesspub.org

Table 3: LC-MS/MS Parameters for Febuxostat Analysis

| Parameter | Condition |

| Chromatography | Hypersil Gold-C18 (2.1 mm × 100 mm, 1.9 μm) column nih.gov |

| Mobile Phase A | Water containing 0.1% formic acid nih.gov |

| Mobile Phase B | Acetonitrile containing 0.1% formic acid nih.gov |

| Ionization Mode | Multiple reaction monitoring (MRM) nih.gov |

| Target Ions (Febuxostat) | m/z 315.3 → m/z 271.3 nih.gov |

Structural Elucidation and Characterization of Febuxostat Isopropyl Isomer

Isolation and Purification Techniques for Impurity Standards

The generation of a pure reference standard for any impurity is a prerequisite for its accurate identification and quantification in drug batches. For Febuxostat (B1672324) and its related compounds, High-Performance Liquid Chromatography (HPLC) is the predominant technique for separation. pharmtech.comderpharmachemica.com The isolation of the Febuxostat Isopropyl isomer typically begins with its synthesis as a reference material. One established method involves the esterification of Febuxostat with isopropyl alcohol in the presence of a catalytic amount of a strong acid like sulfuric acid. derpharmachemica.com

Once synthesized, the crude product is subjected to purification. This often involves dissolving the residue in a suitable solvent such as methylene (B1212753) dichloride, followed by washing with a basic solution like sodium bicarbonate to remove any unreacted acidic starting material. The organic layer is then dried and the solvent evaporated. derpharmachemica.com Final purification to achieve the high purity required for a reference standard is often accomplished through recrystallization from a solvent like acetone. derpharmachemica.com The purity of the isolated standard is then rigorously assessed, commonly by HPLC, which should indicate a purity level typically exceeding 98%. derpharmachemica.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural confirmation of organic molecules, providing detailed information about the carbon-hydrogen framework. For complex structures like the Febuxostat Isopropyl isomer, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR techniques is employed to unambiguously assign all proton and carbon signals and confirm the connectivity of the atoms. nih.govresearchgate.net

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. In the Febuxostat Isopropyl isomer, the key distinguishing feature from the parent Febuxostat molecule is the presence of signals corresponding to the isopropyl ester group, alongside the characteristic signals of the core Febuxostat structure. This includes a septet for the methine proton (-CH) and a doublet for the two methyl groups (-CH₃) of the isopropyl moiety. The signals for the isobutoxy side chain and the aromatic protons on the phenyl and thiazole (B1198619) rings remain largely consistent with the parent compound.

Table 1: Hypothetical ¹H NMR Spectral Data for Febuxostat Isopropyl Isomer (Note: The following data is illustrative, based on known spectra of Febuxostat and related esters. Specific chemical shifts (δ) are reported in parts per million (ppm).)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2-8.3 | d | 1H | Aromatic H (Phenyl) |

| ~8.1-8.2 | dd | 1H | Aromatic H (Phenyl) |

| ~7.1-7.2 | d | 1H | Aromatic H (Phenyl) |

| ~5.0-5.2 | sept | 1H | Isopropyl Ester -CH |

| ~3.9 | d | 2H | Isobutoxy -OCH₂ |

| ~2.7 | s | 3H | Thiazole -CH₃ |

| ~2.1-2.2 | m | 1H | Isobutoxy -CH |

| ~1.3-1.4 | d | 6H | Isopropyl Ester -CH(CH₃)₂ |

| ~1.0-1.1 | d | 6H | Isobutoxy -CH(CH₃)₂ |

d=doublet, dd=doublet of doublets, s=singlet, m=multiplet, sept=septet

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For the Febuxostat Isopropyl isomer, the spectrum will show distinct signals for the carbons of the isopropyl ester group (the methine carbon and the two equivalent methyl carbons). Additionally, the carbonyl carbon of the ester will have a characteristic chemical shift. The remaining signals correspond to the carbons of the isobutoxy group, the thiazole ring, the nitrile group, and the phenyl ring. Numbering schemes assigned in studies of related Febuxostat impurities are crucial for the precise assignment of these carbon signals. derpharmachemica.com

Table 2: Hypothetical ¹³C NMR Spectral Data for Febuxostat Isopropyl Isomer *(Note: The following data is illustrative and based on known spectra of Febuxostat and its esters. derpharmachemica.com) *

| Chemical Shift (δ, ppm) | Assignment |

| ~162-164 | Ester C=O |

| ~161-163 | Thiazole C=N |

| ~160-162 | Phenyl C-O |

| ~158-160 | Thiazole C-S |

| ~133-135 | Phenyl C-H |

| ~131-133 | Phenyl C-H |

| ~124-126 | Thiazole C-CH₃ |

| ~123-125 | Phenyl C-CN |

| ~115-117 | Cyano -C≡N |

| ~114-116 | Phenyl C-H |

| ~101-103 | Phenyl C |

| ~75-77 | Isobutoxy -OCH₂ |

| ~68-70 | Isopropyl Ester -CH |

| ~27-29 | Isobutoxy -CH |

| ~21-23 | Isopropyl Ester -CH(CH₃)₂ |

| ~18-20 | Isobutoxy -CH(CH₃)₂ |

| ~16-18 | Thiazole -CH₃ |

Two-Dimensional NMR Techniques for Connectivity Elucidation

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to trace the connectivity within the isopropyl and isobutoxy groups. For example, it would show a correlation between the isopropyl methine septet and the corresponding methyl doublet.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It is used to assign the carbon signals for all protonated carbons by linking them to their known proton resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying quaternary (non-protonated) carbons, such as the carbonyl carbon, the nitrile carbon, and the carbons in the aromatic rings to which no protons are attached. It would, for instance, show a correlation between the isopropyl methine proton and the ester carbonyl carbon, confirming the ester linkage.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of the Febuxostat Isopropyl isomer will display characteristic absorption bands that confirm its key structural features. The presence of a strong absorption band for the nitrile group (C≡N) and the carbonyl group (C=O) of the ester are particularly diagnostic.

Table 3: Key IR Absorption Bands for Febuxostat Isopropyl Isomer *(Note: The following data is based on characteristic frequencies for known functional groups and data from related Febuxostat compounds. nih.gov) *

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~2960 | Medium | C-H stretch (Aliphatic -CH₃, -CH₂) |

| ~2230 | Medium | C≡N stretch (Nitrile) |

| ~1710 | Strong | C=O stretch (Ester) |

| ~1600, ~1510 | Medium-Strong | C=C stretch (Aromatic ring) |

| ~1280 | Strong | C-O stretch (Aryl ether and Ester) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems, which act as chromophores. The core structure of Febuxostat, which includes the substituted phenyl ring conjugated with the thiazole ring, is the primary chromophore and is identical in the isopropyl isomer. Therefore, the UV-Vis spectrum of the Febuxostat Isopropyl isomer is expected to be very similar to that of Febuxostat itself. In a methanol (B129727) solvent, Febuxostat typically exhibits maximum absorption (λmax) at approximately 315 nm. This absorption is characteristic of the extensive π-conjugated system present in the molecule.

Table 4: UV-Vis Spectroscopic Data for the Febuxostat Chromophore (Data based on Febuxostat in methanol.)

| Solvent | λmax (nm) | Molar Absorptivity (ε) |

| Methanol | ~315 | Not always reported, but significant |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable analytical technique for the structural characterization of pharmaceutical impurities. Coupled with liquid chromatography (LC-MS), it provides high sensitivity and specificity for identifying and quantifying compounds in complex mixtures. For the Febuxostat Isopropyl isomer, electrospray ionization (ESI) in the positive ion mode is a commonly employed technique.

The initial step in the analysis is the determination of the molecular mass. The Febuxostat Isopropyl isomer has a molecular formula of C₁₅H₁₄N₂O₃S, corresponding to a monoisotopic mass of 302.07 g/mol . In positive mode ESI-MS, the compound readily forms a protonated molecule, [M+H]⁺, which would be observed at a mass-to-charge ratio (m/z) of approximately 303.08. High-resolution mass spectrometry (HRMS), for instance using a Quadrupole Time-of-Flight (Q-TOF) instrument, can confirm the elemental composition with high accuracy, distinguishing it from other potential impurities. nih.govnih.gov

Tandem mass spectrometry (MS/MS) is subsequently used to investigate the fragmentation pattern of the precursor ion. This fragmentation provides a structural fingerprint of the molecule. While specific fragmentation data for the isopropyl isomer is not extensively published, a reliable fragmentation pathway can be inferred from the well-documented fragmentation of febuxostat itself. nih.gov The primary fragmentation of febuxostat ([M+H]⁺ at m/z 317.1) involves the loss of the isobutoxy side chain, leading to a major fragment at m/z 261.1. nih.gov

Analogously, the Febuxostat Isopropyl isomer is expected to undergo a similar primary fragmentation. The cleavage of the ether bond and subsequent loss of the isopropyl group is a chemically favorable pathway. The major fragmentation events are detailed in the table below.

Table 1: Predicted ESI-MS/MS Fragmentation Data for Febuxostat Isopropyl Isomer

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Structure of Fragment/Loss |

| 303.08 [M+H]⁺ | 257.05 | 46.03 | Loss of formic acid (HCOOH) from the carboxylic acid group. |

| 303.08 [M+H]⁺ | 243.04 | 60.04 | Loss of the isopropoxy radical (•OCH(CH₃)₂) and subsequent rearrangement. |

| 303.08 [M+H]⁺ | 215.04 | 88.04 | Loss of the isopropoxy group and carbon monoxide (-CO) from the carboxylic acid. |

This interactive table outlines the primary fragmentation pathways anticipated for the Febuxostat Isopropyl isomer under ESI-MS/MS conditions, providing insights into its structural components.

The analysis of these fragmentation patterns allows for the unequivocal identification of the isopropyl isomer, distinguishing it from febuxostat and other related impurities, which is crucial for method validation and routine quality control in pharmaceutical manufacturing. pharmtech.comresearcher.life

Establishment of Certified Reference Materials for Febuxostat Isopropyl Isomer

The availability of a well-characterized Certified Reference Material (CRM) is fundamental for the accurate quantification of the Febuxostat Isopropyl isomer impurity in drug substances and products. ste-mart.com The establishment of a CRM is a rigorous process governed by international guidelines, such as those from the International Council for Harmonisation (ICH) and the World Health Organization (WHO). plos.orgmsu.edu

The process for establishing a CRM for the Febuxostat Isopropyl isomer involves several key stages:

Synthesis and Purification: The isomer must be synthesized, often through a dedicated chemical route, to obtain a sufficient quantity of the material. If the material is isolated from a bulk drug substance, it typically requires further purification steps, such as recrystallization or preparative chromatography, to achieve the highest possible purity, ideally above 99.5%. researchgate.net

Comprehensive Characterization and Structural Confirmation: The identity of the purified material must be unambiguously confirmed. This involves a suite of analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure, including the specific isopropyl moiety and its position on the phenyl ring.

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern, as detailed in the previous section. pharmtech.com

Infrared (IR) and Ultraviolet (UV) Spectroscopy: To provide information on functional groups and the chromophoric system, which serves as supporting identification data. pharmtech.com

Purity Assessment and Impurity Profiling: The purity of the candidate CRM is determined using a primary, stability-indicating method, typically High-Performance Liquid Chromatography (HPLC). The assessment must be comprehensive, accounting for all potential impurities.

Organic Impurities: HPLC is used to quantify other related substances.

Inorganic Impurities: Techniques like Inductively Coupled Plasma (ICP-MS) may be used to determine inorganic contaminants.

Residual Solvents: Gas Chromatography (GC) is employed to quantify any solvents remaining from the synthesis and purification processes.

Water Content: Karl Fischer titration is the standard method for determining the water content.

Assignment of a Certified Value: Based on the comprehensive purity analysis, a certified purity value is assigned to the reference material. This is often done using a mass balance approach, where the assigned value is calculated by subtracting the percentages of all identified impurities (organic, inorganic, water, residual solvents) from 100%.

Stability Studies: The stability of the CRM under defined storage conditions (temperature and humidity) is evaluated over time to establish a retest date or expiry date. researchgate.net This ensures the integrity of the standard throughout its lifecycle.

Certificate of Analysis (CoA): A detailed CoA is issued, which includes the certified purity, the methods used for characterization and purity assessment, storage conditions, and the retest date. researchgate.netresearchgate.net

By following this meticulous process, a reliable CRM for Febuxostat Isopropyl isomer is established, enabling laboratories to perform accurate quantitative analysis, validate their analytical methods, and ensure the quality and regulatory compliance of febuxostat-containing pharmaceuticals. nih.gov

Impurity Profiling and Quality Control Strategies in Febuxostat Drug Substance

Comprehensive Impurity Profiling of Febuxostat (B1672324) Active Pharmaceutical Ingredient (API)

The impurity profile of an Active Pharmaceutical Ingredient (API) provides a detailed fingerprint of its chemical purity. Impurities in a drug substance can originate from various sources, including starting materials, reagents, intermediates, by-products, and degradation products formed during manufacturing or storage. jpionline.orgderpharmachemica.com A comprehensive analysis of the Febuxostat API has identified several potential impurities. derpharmachemica.compharmtech.comnih.gov

These impurities are broadly classified as organic, inorganic, and residual solvents. biotech-spain.com Organic impurities are the most common and include starting materials, by-products from unintended reaction pathways, and degradation products. biotech-spain.com In the synthesis of Febuxostat, a number of process-related impurities have been identified and characterized using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FT-IR) spectroscopy. pharmtech.comnih.govresearchgate.netresearchgate.net

One such process-related impurity is the Febuxostat Isopropyl Isomer , chemically known as 2-(3-Cyano-4-isopropoxyphenyl)-4-methylthiazole-5-carboxylic Acid. medchemexpress.comlgcstandards.com This isomer is structurally very similar to Febuxostat, differing only in the ether linkage on the phenyl ring. Other identified impurities include by-products from side reactions, such as the amide impurity formed by the hydrolysis of the nitrile group, and various ester-related impurities. derpharmachemica.comjustia.com

A study identified a total of 15 potential impurities in Febuxostat and its intermediates, underscoring the complexity of the impurity profile. pharmtech.com The International Council for Harmonisation (ICH) guidelines recommend the identification and characterization of any impurity present at a level of 0.10% or higher. derpharmachemica.com

Table 1: Selected Identified Impurities in Febuxostat API This table is for illustrative purposes and is not exhaustive.

| Impurity Name | Type / Origin |

|---|---|

| Febuxostat Isopropyl Isomer | Process-Related (Isomeric) |

| Amide Impurity (Impurity XXI) pharmtech.com | By-product (Hydrolysis) |

| Diacid Impurity (Impurity XXII) pharmtech.com | By-product (Hydrolysis) |

| Ethyl Febuxostat (Impurity 5) derpharmachemica.com | Process-Related (Ester) |

| Methyl Febuxostat (Impurity 4) derpharmachemica.com | Process-Related (Ester) |

Evaluation of Impurity Carryover During Multi-Step Synthesis

The synthesis of Febuxostat is a multi-stage process, and impurities can be introduced at various steps and carried over to the final API. pharmtech.comresearchgate.net The Febuxostat Isopropyl Isomer is a prime example of an impurity that can arise from the starting materials or reagents used in the synthesis.

The synthesis of Febuxostat typically involves the use of isobutyl bromide to form the isobutoxy side chain. mdpi.com If the isobutyl bromide reagent is contaminated with its isomer, isopropyl bromide, or if isopropyl bromide is used inadvertently, the Febuxostat Isopropyl Isomer will be formed alongside the desired product. mdpi.com

Similarly, other isomeric impurities, such as n-butyl and sec-butyl analogues, can be formed if the corresponding alkyl bromides are present as impurities in the starting materials. pharmtech.commdpi.com These isomeric impurities, once formed, can be difficult to remove due to their similar physicochemical properties to Febuxostat. Therefore, stringent control over the specifications of raw materials, such as isobutyl bromide, is a critical step in preventing the formation and carryover of the isopropyl isomer and other related impurities. pharmtech.comamazonaws.com

Other impurities can also be carried over. For instance, unreacted intermediates or by-products from one step can become starting materials for subsequent reactions, leading to a complex impurity profile in the final product. pharmtech.com Studies have detailed the identification of impurities at various stages of the Febuxostat synthesis, confirming the carryover of compounds from raw materials and intermediate steps. researchgate.net For example, impurities identified in the formylation stage of the synthesis can be carried forward to later stages. amazonaws.com

Development of Robust Analytical Procedures for Routine Quality Control

To ensure the quality of Febuxostat API, robust analytical methods are required for the detection and quantification of all potential impurities, including the isopropyl isomer. High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is the most widely used technique for this purpose. ijrpb.comijrpc.comajrconline.org

Developing a suitable HPLC method involves optimizing various parameters to achieve adequate separation of the main component (Febuxostat) from all its impurities. ijrpb.com The challenge with the Febuxostat Isopropyl Isomer lies in its structural similarity to the API, which can make separation difficult. Gradient elution methods, where the composition of the mobile phase is changed during the analysis, are often employed to achieve the necessary resolution between closely related compounds. google.com

Several RP-HPLC methods for the determination of related substances in Febuxostat have been developed and validated according to ICH guidelines. ijrpb.comoup.com These methods are validated for specificity, linearity, precision, accuracy, and robustness to ensure they are suitable for routine quality control. mdpi.comijrpb.com The use of detectors like a UV detector is common, with a monitoring wavelength typically around 315 nm or 320 nm. ijrpb.comijrpc.com For more challenging separations and for structural confirmation, more advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) are invaluable. nih.govresearchgate.netresearchgate.net These methods provide not only retention time data but also mass information, which is crucial for the unambiguous identification of impurities. researchgate.net

Table 2: Example of Analytical Method Parameters for Febuxostat Impurity Analysis This table represents a composite of typical parameters and does not correspond to a single specific method.

| Parameter | Description |

|---|---|

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) ijrpb.com |

| Column | C18 or C8 ijrpc.comoup.com |

| Mobile Phase | A mixture of a buffer (e.g., phosphate (B84403), acetate) and an organic solvent (e.g., acetonitrile (B52724), methanol) ijrpb.comijrpc.comajrconline.org |

| Elution Mode | Gradient or Isocratic ijrpb.comoup.com |

| Flow Rate | Typically 0.8 - 1.2 mL/min google.comoup.com |

| Detection | UV at ~315-320 nm ijrpb.comijrpc.com |

| Column Temperature | Controlled, e.g., 30 °C google.com |

Setting of Specification Limits for Febuxostat Isopropyl Isomer in Compliance with Regulatory Standards

Establishing acceptance criteria, or specification limits, for impurities is a critical regulatory requirement. fda.govich.org These limits are based on international guidelines, primarily those from the ICH, such as Q3A(R2) for impurities in new drug substances. ich.orgich.org The guidelines define thresholds for reporting, identification, and qualification of impurities. biotech-spain.com

Reporting Threshold: The level above which an impurity must be reported in a regulatory submission. biotech-spain.com

Identification Threshold: The level above which the structure of an impurity must be determined. biotech-spain.com

Qualification Threshold: The level above which an impurity's safety must be justified through toxicological studies. biotech-spain.com

These thresholds are dependent on the maximum daily dose of the drug. gmpinsiders.com For Febuxostat, the specification for the isopropyl isomer, like any other impurity, must be set at or below its qualification threshold unless specific toxicological data justifies a higher limit. gmpinsiders.comkobia.kr

The process for setting a limit for the Febuxostat Isopropyl Isomer involves several considerations:

Structural Characterization: The impurity must be unequivocally identified, which has been done for the isopropyl isomer.

Safety Assessment: As an isomer of the active drug, it cannot be assumed to have the same pharmacological and toxicological profile. Its safety must be evaluated. If it is found to be significantly more toxic than Febuxostat, a much lower limit would be required. kobia.kr Some impurities, particularly those that are genotoxic, have very strict limits, often based on a Threshold of Toxicological Concern (TTC). mdpi.com

Process Capability: The limit must also be realistic in terms of what the manufacturing process can consistently achieve. This involves controlling the quality of starting materials and optimizing purification steps. ich.org

The final specification for the Febuxostat Isopropyl Isomer in the drug substance is therefore a balance between what is safe for the patient and what is achievable and controllable by the manufacturing process, all within the framework of global regulatory expectations. fda.govich.org The acceptance criterion should be set no higher than the level that has been qualified in safety studies. fda.gov

Stability Studies and Degradation Pathways Involving Febuxostat Isopropyl Isomer

Forced Degradation Studies of Febuxostat (B1672324) Under Various Stress Conditions

Forced degradation, or stress testing, is a process used to predict the potential degradation products of a drug substance and to develop stability-indicating analytical methods. In accordance with the International Council for Harmonisation (ICH) guidelines, Febuxostat has been subjected to a variety of stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. Current time information in Bangalore, IN.derpharmachemica.com

Studies have shown that Febuxostat is susceptible to degradation under certain conditions. It exhibits significant degradation in alkaline and neutral hydrolytic conditions, as well as under oxidative and photolytic (both acidic and alkaline) stress. Current time information in Bangalore, IN. Conversely, the drug has demonstrated stability against acidic hydrolysis, neutral photolytic conditions, and thermal stress. Current time information in Bangalore, IN. Another study found Febuxostat to be particularly labile in acidic conditions, while remaining largely stable under basic, oxidative, thermal, and photolytic stress. derpharmachemica.com The primary degradation pathways observed involve the hydrolysis of the ester and cyano functional groups of the Febuxostat molecule. derpharmachemica.comderpharmachemica.com

The major degradation products identified in these studies are typically formed through the hydrolysis of the ester group to form a carboxylic acid, or the hydrolysis of the nitrile group to an amide or a carboxylic acid. derpharmachemica.compharmtech.com For instance, under acidic hydrolysis, four distinct degradation products have been identified and characterized using techniques like UPLC-MS, HRMS, and NMR. derpharmachemica.com Similarly, under oxidative, alkaline hydrolytic, and acid photolytic conditions, several degradation products have been postulated and identified. pharmtech.com

The following table summarizes the typical behavior of Febuxostat under forced degradation conditions as reported in the literature.

| Stress Condition | Observation | Primary Degradation Pathway | Reference |

| Acidic Hydrolysis | Labile in some studies, stable in others. | Hydrolysis of ester and cyano groups. | Current time information in Bangalore, IN.derpharmachemica.com |

| Alkaline Hydrolysis | Significant degradation. | Hydrolysis of ester and cyano groups. | Current time information in Bangalore, IN.pharmtech.com |

| Neutral Hydrolysis | Significant degradation. | Hydrolysis of the ester group. | Current time information in Bangalore, IN. |

| Oxidative Stress | Significant degradation. | Oxidation of the thiazole (B1198619) ring or isobutyl side chain. | Current time information in Bangalore, IN.pharmtech.com |

| Photolytic Stress | Degradation under acidic and alkaline photolytic conditions. | Complex degradation pathways. | Current time information in Bangalore, IN. |

| Thermal Stress | Generally stable. | Minimal degradation observed. | Current time information in Bangalore, IN.derpharmachemica.com |

Identification of Febuxostat Isopropyl Isomer as a Potential Degradation Product

The Febuxostat Isopropyl isomer, also known as 2-(3-Cyano-4-isopropoxyphenyl)-4-methylthiazole-5-carboxylic Acid, is a recognized process-related impurity of Febuxostat. medchemexpress.comdcchemicals.comsynthinkchemicals.com It is structurally very similar to Febuxostat, differing only in the ether linkage on the phenyl ring, which is an isopropoxy group instead of an isobutoxy group. While it is primarily considered an impurity arising from the synthesis process, its structural similarity to the parent drug makes its behavior under stress conditions a subject of interest. pharmtech.comamazonaws.com

Although forced degradation studies of Febuxostat have identified numerous degradation products, the Isopropyl isomer is not commonly reported as a major degradant. Current time information in Bangalore, IN.derpharmachemica.com The focus of these studies has been on products resulting from the hydrolysis of the ester and nitrile functionalities or oxidative degradation. derpharmachemica.compharmtech.com However, the presence of isomeric impurities, such as the sec-butyl isomer, has been noted in the literature, highlighting the importance of analytical methods that can distinguish between such closely related compounds. nih.gov

The table below provides the chemical details of the Febuxostat Isopropyl isomer.

| Compound Name | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Febuxostat Isopropyl isomer | [Image of the chemical structure of Febuxostat Isopropyl isomer] | C₁₅H₁₄N₂O₃S | 302.35 | 144060-52-6 |

Data sourced from commercial suppliers of chemical reference standards.

Given that the Isopropyl isomer is a known impurity, its potential to be formed or to degrade under stability testing conditions cannot be entirely ruled out, even if it is not a primary degradation product. Its monitoring is crucial for ensuring the purity and quality of the Febuxostat drug substance. synthinkchemicals.com

Mechanistic Postulation of Degradation Pathways Involving Isomer Formation or Transformation

While there is no direct literature evidence detailing the formation of the Febuxostat Isopropyl isomer as a degradation product, a potential mechanistic pathway can be postulated based on chemical principles. The formation of the isopropyl isomer from Febuxostat would require the rearrangement of the isobutyl group. Such skeletal rearrangements of alkyl groups are not common under typical forced degradation conditions but could theoretically be induced under specific, high-energy conditions, such as certain acidic or thermal stresses, potentially catalyzed by impurities or excipients. However, a more plausible origin of this isomer is as a process-related impurity from the synthesis of Febuxostat, where the starting materials may contain isomeric impurities. pharmtech.comamazonaws.com

The transformation of the Febuxostat Isopropyl isomer itself under stress conditions is expected to follow degradation pathways similar to those of Febuxostat. The primary sites of degradation would likely be the ester and nitrile functional groups.

Hydrolytic Degradation : Under acidic or alkaline conditions, the ester group of the Isopropyl isomer would be susceptible to hydrolysis to form the corresponding carboxylic acid, 2-(3-cyano-4-isopropoxyphenyl)-4-methylthiazole-5-carboxylic acid. The nitrile group could also undergo hydrolysis to form an amide or a carboxylic acid, similar to the degradation of Febuxostat. derpharmachemica.com

Oxidative Degradation : The thiazole ring and the isopropoxy group could be potential sites for oxidative attack, leading to the formation of N-oxides, hydroxylated species, or other oxidative degradation products. Current time information in Bangalore, IN.

Development of Stability-Indicating Analytical Methods

The development of stability-indicating analytical methods is crucial for separating and quantifying Febuxostat from its degradation products and process-related impurities, including the Isopropyl isomer. wisdomlib.org High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most commonly employed techniques for this purpose. researchgate.netnih.gov

Several stability-indicating HPLC and UHPLC methods have been developed and validated for Febuxostat. These methods are designed to be specific enough to resolve the main drug peak from all potential impurities, including isomeric ones. wisdomlib.orgresearchgate.net The choice of the stationary phase, mobile phase composition, and detector wavelength are optimized to achieve the necessary separation. mdpi.com For instance, a reverse-phase gradient system using a C18 column is often effective in separating Febuxostat from its various impurities. nih.gov

The following table summarizes the key parameters of a representative stability-indicating HPLC method capable of separating Febuxostat from its impurities.

| Parameter | Condition |

| Stationary Phase | Kromasil C18 (150mm x 4.6mm, 5µm) |

| Mobile Phase | Trifluoroacetic acid, acetonitrile (B52724), and water with linear gradient elution. |

| Column | Zorbax RRHD eclipse plus C18 (100 mm x 2.1 mm, 1.8 µm) for UHPLC. |

| Detection | UV detection |

| Purpose | Separation of Febuxostat from its process-related and degradation impurities. |

Data compiled from various reported analytical methods for Febuxostat. nih.govresearchgate.net

These methods are validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness to ensure they are suitable for their intended purpose of monitoring the stability and purity of Febuxostat. researchgate.net The ability to separate isomeric impurities like the Isopropyl and sec-butyl isomers is a critical aspect of these methods, ensuring that the quality of the drug substance is maintained. amazonaws.comnih.gov

Regulatory and Industrial Implications for Febuxostat Isopropyl Isomer Control

Compliance with International Regulatory Guidelines for Impurities in Pharmaceuticals

The pharmaceutical industry is globally regulated, with the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) providing a unified framework for quality, safety, and efficacy. ich.org The control of impurities in new drug substances is specifically addressed in the ICH Q3A(R2) guideline. biotech-spain.comich.org This guideline establishes thresholds for reporting, identifying, and qualifying impurities. jpionline.org

For an impurity like the Febuxostat (B1672324) Isopropyl isomer, these guidelines mandate its characterization and control to ensure it does not adversely affect the drug's safety profile. clearsynth.com The ICH guidelines classify impurities into organic, inorganic, and residual solvents. jpionline.org The Febuxostat Isopropyl isomer falls under the category of an organic impurity, which can arise during the manufacturing process. jpionline.org

Key ICH Guidelines for Impurity Control:

ICH Q3A(R2): Impurities in New Drug Substances: This guideline outlines the thresholds for reporting, identifying, and qualifying impurities. biotech-spain.comich.org

ICH Q3B(R2): Impurities in New Drug Products: This focuses on degradation products that can appear during the manufacturing and storage of the drug product. biotech-spain.comich.orgpmda.go.jp

ICH Q3C(R9): Guideline for Residual Solvents: This provides permissible daily exposure limits for residual solvents in pharmaceuticals. biotech-spain.com

ICH M7: Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk: This guideline addresses the specific risks associated with mutagenic impurities. jpionline.org

The following table summarizes the ICH thresholds for reporting, identification, and qualification of organic impurities in new drug substances.

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

Role of Impurity Data in Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA)

Both New Drug Applications (NDAs) and Abbreviated New Drug Applications (ANDAs) require a comprehensive impurity profile of the drug substance and drug product. nih.govpremier-research.com This data is crucial for regulatory agencies like the U.S. Food and Drug Administration (FDA) to assess the safety and quality of the drug. nih.gov

For an NDA, which is submitted for a new molecular entity, the impurity profile is established through extensive development studies. premier-research.com The data must demonstrate that the manufacturing process consistently produces a drug substance with a well-controlled impurity profile. premier-research.com Any new impurity, or a significant increase in an existing impurity, requires thorough qualification to ensure it does not pose a safety risk. unr.edu.ar

In the case of an ANDA for a generic drug, the applicant must demonstrate that the impurity profile of their product is comparable to that of the Reference Listed Drug (RLD). raps.org If the level of an impurity like the Febuxostat Isopropyl isomer in the generic product exceeds that in the RLD, the applicant must provide a robust justification for the higher level. raps.org This can be achieved by demonstrating that the impurity is a known metabolite, is supported by scientific literature, or has been adequately evaluated in toxicity studies. raps.org

The FDA provides specific guidance for industry on the content and format of impurity information in ANDAs, emphasizing the need for proper justification of impurity limits. raps.orgpharmtech.com Failure to provide adequate justification for impurity levels can lead to the refusal-to-receive (RTR) of an ANDA. raps.org

Information Required in NDAs and ANDAs Regarding Impurities:

A list of all potential and actual impurities. pharmtech.com

Data on the levels of impurities in multiple batches. bfarm.de

A description of the analytical procedures used to detect and quantify impurities. bfarm.de

A rationale for the proposed acceptance criteria for each impurity. pharmtech.com

Qualification data for any impurity exceeding the established thresholds. pharmtech.com

Implementation of Quality by Design (QbD) Principles for Impurity Management

Quality by Design (QbD) is a systematic and science-based approach to pharmaceutical development that aims to build quality into the product from the outset. mt.comnih.gov It involves designing and developing manufacturing processes to consistently deliver a product with the desired quality attributes. mt.com

In the context of impurity management for the Febuxostat Isopropyl isomer, QbD principles can be applied to understand how process parameters affect the formation of this impurity. iajps.com By identifying the Critical Process Parameters (CPPs) that influence the level of the Febuxostat Isopropyl isomer, a design space can be established. researchgate.net Operating within this design space ensures that the impurity remains below the qualified safety threshold. researchgate.net

Key Elements of a QbD Approach for Impurity Control:

Quality Target Product Profile (QTPP): Defining the desired quality attributes of the final drug product, including the acceptable level of impurities. nih.gov

Critical Quality Attributes (CQAs): Identifying the physical, chemical, biological, or microbiological attributes that should be within an appropriate limit, range, or distribution to ensure the desired product quality. nih.gov For the drug substance, the level of the Febuxostat Isopropyl isomer would be a CQA.

Risk Assessment: Identifying and evaluating the factors that could impact the CQAs, such as raw material attributes and process parameters. iajps.com

Design of Experiments (DoE): Systematically studying the effects of process parameters on the formation of the Febuxostat Isopropyl isomer to establish a design space. researchgate.net

Control Strategy: Implementing a planned set of controls, derived from product and process understanding, that ensures process performance and product quality. nih.gov

The following table illustrates a simplified risk assessment for the formation of the Febuxostat Isopropyl isomer.

| Potential Cause | Potential Effect on Impurity Level | Risk Level |

| Temperature of reaction | Higher temperature may increase formation | High |

| Quality of starting materials | Impurities in starting materials may react | Medium |

| Reaction time | Longer reaction time may increase formation | Medium |

| pH of reaction mixture | pH may influence side reactions | Low |

Good Manufacturing Practice (GMP) Considerations for Impurity Control

Good Manufacturing Practices (GMP) are a set of regulations and guidelines that ensure pharmaceutical products are consistently produced and controlled according to quality standards. pharmuni.comeuropa.eu The control of impurities is a fundamental aspect of GMP. pharmuni.com

GMP requires robust manufacturing processes and a well-defined quality control system to manage impurities like the Febuxostat Isopropyl isomer. europa.eufda.gov This includes:

Raw Material Control: Ensuring the quality of starting materials and reagents to minimize the introduction of potential impurities. iajps.com

Process Control: Implementing and monitoring critical process parameters within the established design space to control the formation of impurities. europa.eu

In-process Testing: Performing tests at critical stages of the manufacturing process to monitor and control impurity levels.

Final Product Testing: Testing the final drug substance to ensure it meets the established specifications for impurities. europa.eu

Stability Studies: Evaluating the impurity profile of the drug substance over time under various storage conditions to identify any degradation products. pmda.go.jp

Documentation: Maintaining detailed records of all manufacturing and testing activities to demonstrate compliance with GMP. europa.eu

A robust GMP system ensures that every batch of the drug substance is of consistent quality and purity, with the level of the Febuxostat Isopropyl isomer and other impurities maintained within their specified limits. europa.eu

Future Research Directions in Febuxostat Isopropyl Isomer Analysis

Exploration of Advanced Separation Technologies for Isomeric Impurities

The separation of isomeric impurities, which often share very similar physicochemical properties with the API, is a significant analytical hurdle. While standard High-Performance Liquid Chromatography (HPLC) methods are widely used, future research will likely delve into more advanced and powerful separation technologies to enhance resolution, speed, and sensitivity. pharmtech.com

Future research should focus on a systematic evaluation of technologies such as Ultra-High Performance Liquid Chromatography (UHPLC), Supercritical Fluid Chromatography (SFC), and advanced Gas Chromatography (GC) techniques for the specific challenge of separating the febuxostat (B1672324) isopropyl isomer from febuxostat and other related impurities. UHPLC, with its use of sub-2 µm particles, offers significantly higher efficiency and faster analysis times compared to conventional HPLC. researchgate.net SFC, which uses supercritical CO2 as a primary mobile phase, presents an orthogonal separation mechanism to reversed-phase LC and is particularly effective for chiral and achiral separations of isomers. science.gov For volatile impurities that may arise from starting materials, advanced GC techniques coupled with sensitive detectors like the Electron Capture Detector (GC-ECD) could be further optimized. mdpi.com

Table 1: Comparison of Advanced Separation Technologies for Isomeric Impurity Analysis

| Technology | Principle | Potential Advantages for Febuxostat Isomer Analysis | Research Focus |

|---|---|---|---|

| UHPLC | Chromatography using columns with <2 µm particle size, requiring high pressure. | Higher resolution, increased sensitivity, and significantly faster run times. researchgate.net | Method development for baseline separation of the isopropyl isomer from febuxostat and other closely related impurities. |

| SFC | Chromatography using a supercritical fluid (e.g., CO2) as the mobile phase. | Orthogonal selectivity to HPLC, faster separations, and reduced organic solvent consumption. science.gov | Exploring various stationary phases (chiral and achiral) to optimize selectivity for febuxostat isomers. |

| Advanced GC | Gas-phase separation, potentially with specialized detectors (e.g., ECD, MS). | High sensitivity for volatile or semi-volatile impurities related to synthesis starting materials. mdpi.com | Development of methods for trace-level detection of genotoxic impurities that may be precursors to isomers. |

| Multidimensional LC | Coupling of two or more independent separation columns (e.g., HPLC x HPLC). | Extremely high peak capacity for resolving complex mixtures and co-eluting peaks. | Application to febuxostat samples where the isopropyl isomer co-elutes with other impurities in single-dimension chromatography. |

Application of Computational Chemistry and In Silico Modeling for Impurity Prediction

A paradigm shift from reactive impurity identification to proactive prediction is underway, driven by advances in computational chemistry. In silico modeling offers the potential to predict the formation of impurities, including isomers, based on reaction conditions and the intrinsic properties of the molecules involved.

Future research can apply quantum mechanics, particularly Density Functional Theory (DFT), to model the reaction pathways leading to both febuxostat and its isopropyl isomer. By calculating the transition state energies and reaction thermodynamics, researchers can predict the likelihood of isomer formation under different synthetic conditions (e.g., temperature, catalyst, solvent). This approach can identify the most stable conformers of febuxostat and its isomers, providing insights into their relative stabilities. researchgate.net Furthermore, molecular docking studies could simulate the interaction of reaction intermediates with catalysts, helping to design more selective catalysts that favor the formation of the desired product over its isomers. mdpi.comresearchgate.net This predictive power would enable chemists to optimize synthetic routes to minimize impurity generation before the first experiment is even conducted.

Table 2: In Silico Methods for Impurity Prediction

| Computational Method | Application in Febuxostat Isomer Analysis | Predicted Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Calculate the energy profiles of reaction pathways. | Relative thermodynamic stability of febuxostat vs. its isopropyl isomer; energy barriers for formation. |

| Molecular Docking | Simulate the binding of reactants and intermediates to a catalyst's active site. | Preferred binding modes that lead to the desired product, guiding the design of more selective catalysts. mdpi.com |

| Quantitative Structure-Activity Relationship (QSAR) | Model the relationship between chemical structure and a specific property. | Predict the likelihood of formation for a range of potential isomeric impurities based on molecular descriptors. researchgate.net |

| Conformational Analysis | Determine the most stable three-dimensional shapes of molecules. | Identify the lowest energy conformers of the isopropyl isomer, aiding in its structural characterization. researchgate.net |

Development of Automated and High-Throughput Impurity Profiling Systems

The demand for faster release of pharmaceutical batches necessitates a move towards automated and high-throughput analytical systems. For routine quality control of febuxostat, the development of integrated systems for impurity profiling is a key future direction.

Research in this area should focus on creating fully automated platforms that link sample preparation, chemical analysis, and data processing. nih.gov Such a system would likely involve robotic autosamplers, rapid UHPLC-MS methods for separation and detection, and sophisticated software for data analysis and reporting. The core of this system would be a validated, rapid UHPLC method (under 5-10 minutes) capable of resolving the isopropyl isomer and other key impurities. researchgate.net Mass spectrometry (MS) provides definitive identification, while detectors like Charged Aerosol Detectors (CAD) can offer near-universal response for quantification without the need for specific reference standards for every impurity. nih.gov The integration of these components would create a walk-away system, increasing efficiency, reducing human error, and enabling the analysis of a large number of samples for continuous process verification. nih.gov

Research into Green Chemistry Approaches for Minimizing Isomer Formation

The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to create more sustainable and environmentally friendly processes. dokumen.pub A significant future research area is the application of these principles to the synthesis of febuxostat to minimize the formation of the isopropyl isomer and other impurities at the source.

This research would explore several avenues. One key area is the use of greener solvents that are less toxic and recyclable; studies have already demonstrated the use of greener mobile phases for the analysis of febuxostat. researchgate.net Another focus is the development of highly selective catalysts that can direct the reaction towards the desired product with high fidelity, reducing the formation of by-products. dokumen.pub Exploring alternative energy sources like microwave or ultrasound, and investigating solvent-free reaction conditions such as mechanochemistry (grinding), could also lead to cleaner reaction profiles with fewer impurities. acs.org By designing the synthesis with green chemistry principles from the outset, the generation of the isopropyl isomer can be minimized, reducing the burden on downstream purification and analysis.

Table 3: Application of Green Chemistry Principles to Minimize Febuxostat Isomer Formation

| Green Chemistry Principle | Research Application | Goal |

|---|---|---|

| Catalysis | Develop highly selective catalysts for the alkylation step in febuxostat synthesis. | Increase the yield of febuxostat while minimizing the formation of the isopropyl isomer. dokumen.pub |

| Safer Solvents & Reagents | Replace hazardous solvents with greener alternatives (e.g., water, ethanol, ionic liquids). researchgate.net | Reduce environmental impact and potential for side reactions. |

| Atom Economy | Design synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. | Minimize waste and the formation of by-products. |

| Energy Efficiency | Investigate alternative energy sources like microwave or sonication for the synthesis. | Reduce energy consumption and potentially improve reaction selectivity and time. |

| Real-time Analysis | Implement in-process controls (Process Analytical Technology - PAT) to monitor the reaction. | Allow for real-time adjustments to prevent deviations that could lead to isomer formation. dokumen.pub |

Q & A

Q. What are the key ethical requirements for clinical trials involving Febuxostat Isopropyl isomer?

- Methodological Answer : Follow ICH GCP guidelines: obtain informed consent, disclose isomer-specific risks (e.g., hepatotoxicity), and use Data Safety Monitoring Boards (DSMBs). Publish trial protocols on registries (ClinicalTrials.gov ) with PICOT-defined endpoints (Population: hyperuricemia patients; Outcome: serum urate reduction) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.